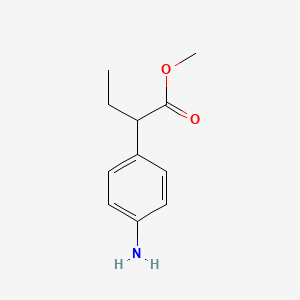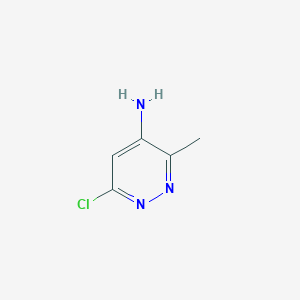
N-(3-Aminopropyl)-4-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Aminopropyl)-4-methylpyridin-2-amine (AMP-4-MPA) is a synthetic pyridine amine compound that has been investigated for its potential applications in scientific research. AMP-4-MPA has been studied for its ability to interact with proteins and other molecules, as well as its biochemical and physiological effects.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Aminopropyl)-4-methylpyridin-2-amine involves the reaction of 4-methyl-2-pyridinamine with 3-aminopropylamine in the presence of a suitable solvent and catalyst.
Starting Materials
4-methyl-2-pyridinamine, 3-aminopropylamine
Reaction
To a stirred solution of 4-methyl-2-pyridinamine (1.0 equiv) in a suitable solvent, add 3-aminopropylamine (1.2 equiv) dropwise at room temperature., Heat the reaction mixture to reflux and stir for several hours., Allow the reaction mixture to cool to room temperature and filter off any precipitated solids., Concentrate the filtrate under reduced pressure to obtain the crude product., Purify the crude product by recrystallization or column chromatography to obtain N-(3-Aminopropyl)-4-methylpyridin-2-amine as a white solid.
Applications De Recherche Scientifique
N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential applications in scientific research. It has been used as a tool to study protein-protein interactions and to identify new drug targets. It has also been used in the study of enzyme kinetics and as a ligand for affinity chromatography. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential use in drug delivery systems, as well as for its potential applications in cancer therapy.
Mécanisme D'action
N-(3-Aminopropyl)-4-methylpyridin-2-amine is thought to interact with proteins and other molecules through its pyridine ring structure. It is believed that the pyridine ring is able to interact with the hydrophobic regions of proteins, allowing it to bind to them. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine is thought to interact with proteins through hydrogen bonding and other non-covalent interactions.
Effets Biochimiques Et Physiologiques
N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, suggesting that it may be useful in the treatment of certain diseases. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine has been studied for its potential to modulate the activity of certain ion channels, suggesting that it may be useful in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Aminopropyl)-4-methylpyridin-2-amine is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is relatively non-toxic and has been shown to be safe when used in laboratory experiments. However, N-(3-Aminopropyl)-4-methylpyridin-2-amine is not as soluble in water as some other compounds, which may limit its use in certain types of experiments. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine is not as widely available as some other compounds, which may limit its use in certain types of experiments.
Orientations Futures
N-(3-Aminopropyl)-4-methylpyridin-2-amine has potential applications in a variety of areas, including drug delivery systems, cancer therapy, and the treatment of various neurological disorders. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study protein-protein interactions and to identify new drug targets. Additionally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study enzyme kinetics and as a ligand for affinity chromatography. Finally, N-(3-Aminopropyl)-4-methylpyridin-2-amine could be used to study the structure and function of various proteins and other molecules.
Propriétés
IUPAC Name |
N'-(4-methylpyridin-2-yl)propane-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-3-6-12-9(7-8)11-5-2-4-10/h3,6-7H,2,4-5,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECVAARGMKOYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methylpyridin-2-yl)propane-1,3-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3,3,3-Trifluoro-2-N-[(1,1-dimethylethoxy)carbonyl]-2-hydroxyalanine ethyl ester](/img/structure/B6296667.png)

